(4Z)-5-(4-methoxyphenyl)-4-[(4-methylphenyl)methylidene]-2-phenylpyrazol-3-one
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Overview
Description
(4Z)-5-(4-methoxyphenyl)-4-[(4-methylphenyl)methylidene]-2-phenylpyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of (4Z)-5-(4-methoxyphenyl)-4-[(4-methylphenyl)methylidene]-2-phenylpyrazol-3-one typically involves the condensation of 4-methoxybenzaldehyde, 4-methylbenzaldehyde, and phenylhydrazine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4Z)-5-(4-methoxyphenyl)-4-[(4-methylphenyl)methylidene]-2-phenylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and has been studied for its effects on biological pathways.
Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent, given the known activities of pyrazolone derivatives.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4Z)-5-(4-methoxyphenyl)-4-[(4-methylphenyl)methylidene]-2-phenylpyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar compounds to (4Z)-5-(4-methoxyphenyl)-4-[(4-methylphenyl)methylidene]-2-phenylpyrazol-3-one include other pyrazolone derivatives such as:
Phenylbutazone: Known for its anti-inflammatory and analgesic properties.
Metamizole: Used as a pain reliever and antipyretic.
Antipyrine: An analgesic and antipyretic compound.
What sets this compound apart is its unique substitution pattern on the pyrazolone ring, which may confer distinct biological activities and chemical reactivity compared to other pyrazolone derivatives.
Properties
IUPAC Name |
(4Z)-5-(4-methoxyphenyl)-4-[(4-methylphenyl)methylidene]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-8-10-18(11-9-17)16-22-23(19-12-14-21(28-2)15-13-19)25-26(24(22)27)20-6-4-3-5-7-20/h3-16H,1-2H3/b22-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBAWADIANIBGE-JWGURIENSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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